N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylthio)propanamide
Description
Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c26-22(13-15-27-17-8-2-1-3-9-17)24-19-11-5-4-10-18(19)20-16-25-14-7-6-12-21(25)23-20/h1-12,14,16H,13,15H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMXYWOYTRDWTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylthio)propanamide typically involves the construction of the imidazo[1,2-a]pyridine core followed by functionalization. One common method is the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization . The reaction conditions often include the use of a catalyst, such as a transition metal, and may involve heating under reflux.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Reaction conditions may vary, but typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylthio)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as luminescence or conductivity
Mechanism of Action
The mechanism of action of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets. This compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Core Heterocycle Variations: The target compound’s imidazo[1,2-a]pyridine core is distinct from the imidazo[1,2-a]pyrimidine in , which exhibits fluorescence due to extended π-conjugation. Pyrimidine analogs may offer superior electronic properties but reduced bioavailability compared to pyridine derivatives.
Fluorophenyl substituents (e.g., ) enhance metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeting drugs.
Amide vs. Ketone Modifications :
- The propanamide chain in the target compound contrasts with the ketone in . Amides generally exhibit better hydrolytic stability and hydrogen-bonding capacity, favoring prolonged biological activity.
Solubility and Bioavailability :
- Hydroxypropyl groups (e.g., ) improve aqueous solubility, whereas phenylthio or nitro groups (e.g., ) may increase logP values, necessitating formulation optimization.
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely involves condensation reactions similar to those in , where imidazo[1,2-a]pyridine precursors are functionalized via nucleophilic acyl substitution or thiolation.
- Kinase inhibition: Nitro-piperazine analogs () indicate that electron-deficient substituents may improve ATP-competitive inhibition.
Biological Activity
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylthio)propanamide (CAS Number: 2034610-64-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 359.46 g/mol. The compound features an imidazo[1,2-a]pyridine core, which is known for its diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The imidazo[1,2-a]pyridine moiety has been shown to inhibit various enzymes involved in cellular processes, which can lead to therapeutic effects against cancer and other diseases.
- Receptor Modulation : Compounds with imidazo[1,2-a]pyridine structures often interact with multiple receptors, including those involved in neurotransmission and immune responses.
- Antiviral Activity : Similar compounds have demonstrated antiviral properties by inhibiting viral replication and entry into host cells.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For instance:
- A study demonstrated that derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting proliferation .
- The compound's ability to modulate signaling pathways associated with cancer cell survival has been a focal point in research.
Antimicrobial Properties
Imidazo[1,2-a]pyridine derivatives have also shown promise as antimicrobial agents:
- Research indicates that these compounds possess activity against a range of bacterial and fungal pathogens .
- Mechanistic studies suggest that they may disrupt microbial cell membranes or inhibit essential metabolic pathways.
Case Studies
- Study on Anticancer Effects :
- Antimicrobial Evaluation :
Summary of Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
